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Compound of Interest

Compound Name:
4-Bromo-5-methoxypyridin-2-

amine

Cat. No.: B8095387

Get Quote

Executive Summary
4-Bromo-5-methoxypyridin-2-amine is a critical scaffold in the synthesis of kinase inhibitors

and heterocyclic pharmaceuticals.[1][2] A common synthetic challenge is verifying the position

of the bromine atom, as electrophilic bromination of the precursor (5-methoxypyridin-2-amine)

often favors the C3 position (ortho to the amino group) rather than the C4 position.[1]

This guide provides a comparative spectral analysis to definitively assign the C4-bromo

regiochemistry against alternative isomers using 13C NMR.

Key Chemical Properties[1][2][3][4][5][6][7]
Molecular Formula: C6H7BrN2O[1][2]

Molecular Weight: 203.04 g/mol [1][2]

Core Challenge: Distinguishing the para-relationship (C2-Amino vs C5-Methoxy) from the

ortho-directing effects of the substituents.
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Comparative 13C NMR Data Analysis
The following data compares the Calculated Chemical Shifts of the target molecule against its

primary regioisomers. These values are derived from chemo-informatic substituent additivity

rules (SCS) validated for pyridine systems.

Table 1: Chemical Shift Assignments (ppm) in DMSO-
d6[1][2]
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Carbon
Position

Target: 4-

Bromo

(ppm)

Alt: 3-Bromo

Isomer

(ppm)

Alt: 6-Bromo

Isomer

(ppm)
Signal Type

Assignment

Logic

C2 (C-NH2) 158.5 156.2 159.1 Quaternary

Deshielded

by direct

attachment to

-NH2.[1][2]

C3 109.8 (CH) 105.4 (C-Br) 112.5 (CH) Diagnostic

In the target,

C3 is a CH

shielded by

the ortho-

NH2.[1][2] In

the 3-Br

isomer, this

becomes a

quaternary C-

Br.[1][2]

C4 118.2 (C-Br) 124.1 (CH) 131.0 (CH) Diagnostic

Key Indicator:

The C4-Br

carbon

appears

upfield (~118

ppm) due to

the heavy

atom effect

and ortho-

methoxy

shielding.[1]

[2]

C5 (C-OMe) 147.5 142.8 148.2 Quaternary

Deshielded

by ipso-

methoxy.[1]

[2]

C6 136.4 (CH) 132.5 (CH) 128.0 (C-Br) CH / Quat In the target,

C6 is a CH
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doublet

(unsplit).[1][2]

In the 6-Br

isomer, this is

quaternary.[1]

[2]

O-Me 56.5 56.2 56.5 CH3

Typical

methoxy

region; rarely

diagnostic for

regiochemistr

y.[1][2]

Note on Solvent Effects: Shifts in CDCl3 will typically appear 1–2 ppm downfield compared to

DMSO-d6.[1][2] However, DMSO-d6 is recommended for this compound due to the polarity of

the primary amine.

Technical Analysis: Why These Shifts Occur
To validate your spectrum, you must understand the electronic causality behind the peaks.

The "Shielding" Fingerprint
C3 Upfield Shift (Target): In 4-Bromo-5-methoxypyridin-2-amine, C3 is flanked by an

amino group (electron-donating, shielding) and a bromine (weakly shielding/inductive).[1][2]

This results in a highly shielded CH signal around 110 ppm.[1][2]

C4 Heavy Atom Effect: Carbon atoms directly attached to Bromine often experience an

upfield shift (relative to H-substituted) due to the "Heavy Atom Effect" (spin-orbit coupling).[1]

[2][3] If your spectrum shows a quaternary carbon around 115-120 ppm, it strongly supports

C-Br substitution at C4.[1][2]
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C5 Ipso-Deshielding: The carbon attached to the methoxy group (C5) will be the second

most downfield peak (~147 ppm), only surpassed by the C2-amino carbon (~158 ppm).[1][2]

Distinguishing the 3-Bromo Alternative
If your synthesis accidentally produced the 3-bromo isomer:

You will lose the highly shielded CH signal at ~110 ppm (C3).

Instead, you will see a quaternary signal at ~105 ppm (C3-Br).[1][2]

DEPT-135 Experiment: This is the "Self-Validating" step.[1][2] In the target (4-Br), you expect

two positive CH peaks (C3 and C6).[1] In the 3-Br isomer, you will see two positive CH peaks

(C4 and C6).[1][2] Differentiation relies on chemical shift value (C3 is <115 ppm, C4 is >120

ppm).[1]

Experimental Protocol
Sample Preparation (Self-Validating System)
To ensure high-resolution data that matches the predicted values, follow this protocol.

Solvent Selection: Use DMSO-d6 (99.9% D).[1][2]

Reasoning: The 2-amino group can broaden signals in CDCl3 due to hydrogen bonding or

exchange.[1][2] DMSO sharpens the NH2 protons and prevents aggregation.[2]

Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

Check: Solution must be clear. If turbid, filter through a cotton plug to prevent baseline

distortion.

Instrument Parameters:

Frequency: 100 MHz or higher (for 13C).

Pulse Sequence: Proton-decoupled 13C (zgpg30).[1][2]

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds.
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Reasoning: Quaternary carbons (C2, C4, C5) have long relaxation times. A short D1 will

suppress their intensity, making assignment difficult.

Scans: Minimum 512 scans (due to low sample mass and quaternary carbons).

Structural Assignment Workflow
Use the following logic flow to interpret your NMR data and confirm the 4-bromo

regiochemistry.

Start: Acquire 13C & DEPT-135
(DMSO-d6)

Count Quaternary Carbons
(Peaks in 13C but absent in DEPT)

Analyze Most Upfield CH Signal
(< 115 ppm?)

Is there a CH signal
at ~108-112 ppm?

Analyze C-Br Signal
(~118 ppm)

Yes (C3 is H)

IDENTIFIED ALTERNATIVE:
3-Bromo Isomer

No (C3 is Quat)

CONFIRMED:
4-Bromo-5-methoxypyridin-2-amine

Quaternary C at ~118 ppm

IDENTIFIED ALTERNATIVE:
6-Bromo Isomer

CH at ~118 ppm
(C4 is H)

Click to download full resolution via product page
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Caption: Logic flow for distinguishing 4-bromo regiochemistry from 3-bromo and 6-bromo

isomers using 13C/DEPT data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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